Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Positional Isomer 4-Chloro Analog (CAS 921550-07-4)
The meta-chloro substitution on the benzamide ring of the target compound (3-Cl) yields a computed XLogP3-AA of 4.8, which is identical to its para-chloro positional isomer (CAS 921550-07-4; also XLogP3-AA 4.8) as both share the same molecular formula (C₁₉H₁₃ClN₂O₃S) and atom composition [1][2]. However, the positional difference in chlorine substitution (meta vs. para) alters the electronic distribution across the benzamide pharmacophore, which can differentiate hydrogen-bonding interactions with kinase hinge regions and influence metabolic stability [3]. The target compound's topological polar surface area (TPSA) is 92.6 Ų, consistent with moderate membrane permeability potential, though no direct experimental PAMPA or Caco-2 data are publicly available for either compound [1].
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8; TPSA = 92.6 Ų; Molecular Weight = 384.8 g·mol⁻¹; H-Bond Donors = 1; H-Bond Acceptors = 5 |
| Comparator Or Baseline | 4-Chloro isomer (CAS 921550-07-4): XLogP3-AA = 4.8; TPSA = 92.6 Ų; identical molecular formula |
| Quantified Difference | No difference in computed bulk physicochemical descriptors; positional isomerism impacts electronic and steric parameters not captured by 2D descriptors |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
Procurement decisions between these positional isomers cannot rely on bulk physicochemical descriptors alone; project-specific requirements for target binding orientation or metabolic soft-spot positioning should guide selection.
- [1] PubChem Compound Summary for CID 41644417, 3-Chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 41644418, 4-Chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921550-07-4). National Center for Biotechnology Information, 2025. View Source
- [3] Kassab, A.E. et al. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Bioorganic & Medicinal Chemistry, 2021, 29, 115864. View Source
